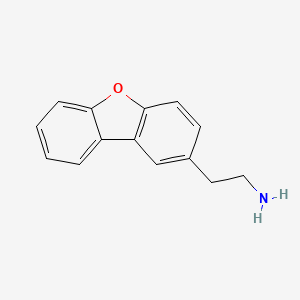

2-(Dibenzofuran-2-yl)éthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Dibenzofuran-2-ylethanamine” is a chemical compound . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Synthesis Analysis

The synthesis of dibenzofurans has been a subject of interest in recent years. The synthesis process often involves creating the C-O bond of the furan ring and the formation of dibenzofurans by cyclizing diarylether derivatives . The reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of CsF to afford N- or O-arylated products is followed by a cyclization using a Pd catalyst to carbazoles and dibenzofurans .

Chemical Reactions Analysis

Dibenzofurans can be formed through various reactions. For instance, palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans . Another efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions .

Physical and Chemical Properties Analysis

Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, obtained from experimental calorimetric and computational techniques are reported. The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined by differential scanning calorimetry measurements of dibenzofuran .

Applications De Recherche Scientifique

- Les dérivés du DBFEA ont montré des activités biologiques prometteuses, y compris des effets antitumoraux, anti-inflammatoires et antioxydants . Les chercheurs explorent ces composés comme candidats médicaments potentiels pour diverses maladies.

- Les benzofuranes, y compris le DBFEA, présentent des propriétés neuroprotectrices en modulant les systèmes de neurotransmetteurs et en réduisant le stress oxydatif .

- Le noyau de dibenzofurane est présent dans les semiconducteurs organiques utilisés dans les diodes électroluminescentes (LED) et les cellules solaires .

- Les dérivés du DBFEA peuvent agir comme des ligands pour les ions métalliques, facilitant leur élimination de l'eau contaminée .

Chimie Médicinale et Développement de Médicaments

Neurosciences et Neuroprotection

Électronique Organique et Optoélectronique

Chimie Environnementale et Élimination des Polluants

Science des Matériaux et Chimie des Polymères

Synthèse de Produits Naturels et Stratégies de Synthèse Totale

Safety and Hazards

Mécanisme D'action

Target of Action

Benzofuran compounds, which 2-dibenzofuran-2-ylethanamine is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .

Biochemical Pathways

For instance, some benzofuran compounds have been shown to affect the pathways involved in oxidative stress, inflammation, and cell proliferation . These effects can lead to a variety of downstream effects, including changes in cell growth, immune response, and cellular damage .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that the compound could have a variety of effects at the molecular and cellular level, potentially including changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of 2-Dibenzofuran-2-ylethanamine can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other physical and chemical conditions . .

Analyse Biochimique

Biochemical Properties

2-Dibenzofuran-2-ylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity and toxicity. Additionally, 2-Dibenzofuran-2-ylethanamine can bind to specific receptors, influencing cellular signaling pathways and modulating biochemical processes.

Cellular Effects

The effects of 2-Dibenzofuran-2-ylethanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Furthermore, 2-Dibenzofuran-2-ylethanamine can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-Dibenzofuran-2-ylethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 2-Dibenzofuran-2-ylethanamine can form covalent bonds with certain biomolecules, leading to irreversible changes in their activity and function.

Temporal Effects in Laboratory Settings

The effects of 2-Dibenzofuran-2-ylethanamine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to 2-Dibenzofuran-2-ylethanamine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 2-Dibenzofuran-2-ylethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Dibenzofuran-2-ylethanamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The metabolic pathways of 2-Dibenzofuran-2-ylethanamine can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 2-Dibenzofuran-2-ylethanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution. Additionally, binding proteins can sequester 2-Dibenzofuran-2-ylethanamine in specific cellular compartments, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 2-Dibenzofuran-2-ylethanamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 2-Dibenzofuran-2-ylethanamine can determine its interactions with other biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

2-dibenzofuran-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9H,7-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKROQUVFLNFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)